Harringtonine
説明
Structure
2D Structure
特性
IUPAC Name |
1-O-[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO9/c1-26(2,32)8-9-28(33,15-22(30)35-4)25(31)38-24-21(34-3)14-27-7-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,32-33H,5-11,15-16H2,1-4H3/t23-,24-,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVJATCHLFRDHY-KSZYUSJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC[C@@](CC(=O)OC)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016801 | |
| Record name | Harringtonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26833-85-2 | |
| Record name | Harringtonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26833-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harringtonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026833852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | harringtonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Harringtonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Harringtonine from Cephalotaxus harringtonia | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARRINGTONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/088662H40F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Key Reaction Steps
The patented asymmetric hemisynthesis (US7169774B2) involves three stages:
- Side Chain Synthesis : The ester side chain (3-hydroxy-2-methylpentanoic acid) is prepared via Evans’ oxazolidinone-mediated aldol reaction, achieving >95% enantiomeric excess.
- Activation : The carboxylic acid is activated using N-hydroxysuccinimide (NHS) or carbodiimides (EDC) to form an active ester.
- Esterification : Cephalotaxine undergoes nucleophilic acyl substitution with the activated side chain in anhydrous dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP) (Yield: 68–72%).
Optimization Challenges
- Steric Hindrance : Bulky substituents on cephalotaxine necessitate prolonged reaction times (48–72 hours) at low temperatures (−20°C).
- Purification : Residual DMAP and unreacted intermediates require repeated silica gel chromatography, reducing overall efficiency.
Total Synthesis Strategies
Total synthesis routes, though less scalable, provide insights into structural modifications for enhanced bioactivity. Two dominant strategies have emerged:
Early Approaches (1990s–2000s)
The 1991 Chinese study (Cai et al.) outlined a 22-step route starting from geraniol, featuring:
Modern Innovations (Post-2020)
Recent advances leverage biocatalysis and flow chemistry:
- Enzymatic Desymmetrization : Ketoreductases selectively reduce diketones to mono-alcohols, avoiding costly chiral auxiliaries.
- Continuous-Flow Coupling : Microreactors enable precise control over exothermic esterification steps, improving yield to 58%.
Industrial-Scale Purification Techniques
Post-synthesis purification is critical due to this compound’s structural similarity to homologs. Modern facilities employ hybrid methods:
| Step | Technique | Conditions | Purity |
|---|---|---|---|
| Crude Separation | Countercurrent Chromatography | Hexane/EtOAc/MeOH/H2O (5:5:5:5) | 85–90% |
| Intermediate Refinement | HPLC | C18 column, 0.1% TFA in H2O/MeCN gradient | 95–97% |
| Final Polishing | Recrystallization | Ethanol/water (7:3), −20°C | >99% |
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are mandatory for batch validation, ensuring compliance with pharmacopeial standards.
Emerging Biotechnological Methods
Cell Culture Production
Cephalotaxus callus cultures supplemented with methyl jasmonate yield this compound at 0.8 mg/L, a 40-fold increase over wild plants. However, genetic instability limits long-term viability.
Metabolic Engineering
Heterologous expression of this compound biosynthetic genes in Nicotiana benthamiana has achieved microgram-scale production. Key enzymes include:
- CYP716B1 : A cytochrome P450 oxidase responsible for cephalotaxine hydroxylation.
- HHT-AT : An acyltransferase that esterifies the side chain.
Analytical and Quality Control Protocols
Regulatory agencies require stringent profiling:
- Identity Confirmation : HPLC-IT-TOF-MS compares retention times (tR = 11.2 min) and mass spectra ([M+H]+m/z 531.2).
- Impurity Tracking : Charged aerosol detection (CAD) quantifies homothis compound (<0.5%) and deoxythis compound (<0.2%).
- Bioactivity Assay : Ribosome profiling verifies translation inhibition (IC50 = 12 nM).
化学反応の分析
Types of Reactions: Harringtonine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its therapeutic properties or to synthesize derivatives.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions vary depending on the desired product, with temperature, pH, and solvent choice playing crucial roles .
Major Products: The major products formed from these reactions include various derivatives of this compound, such as homothis compound and isothis compound . These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties .
科学的研究の応用
Harringtonine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a starting material for synthesizing various derivatives with potential therapeutic applications . Its unique structure makes it an interesting subject for studying complex organic reactions and developing new synthetic methodologies .
Biology: In biological research, this compound is used to study its effects on cellular processes, such as protein synthesis and cell cycle regulation . It serves as a valuable tool for understanding the molecular mechanisms underlying cancer and other diseases .
Medicine: this compound’s most notable application is in medicine, where it is used as an anticancer agent . It has shown efficacy in treating various types of leukemia and other hematological malignancies . Clinical trials and studies continue to explore its potential in treating solid tumors and other cancers .
Industry: In the pharmaceutical industry, this compound is used to develop and manufacture anticancer drugs . Its derivatives, such as homothis compound, are formulated into injectable medications for clinical use .
作用機序
Harringtonine is part of the cephalotaxine alkaloid family, which includes compounds such as homothis compound, isothis compound, and deoxythis compound . These compounds share similar structures and biological activities but differ in their side chains and specific molecular interactions .
Uniqueness: this compound’s unique structure, characterized by a methylene group in its side chain, distinguishes it from other cephalotaxine alkaloids . This structural difference contributes to its specific binding properties and therapeutic efficacy .
類似化合物との比較
Homoharringtonine (HHT)
HHT, a structural analog of HT, shares a cephalotaxine backbone but differs in side-chain methylation. Key distinctions include:
HHT demonstrates lower area-under-curve (AUC) values in survival concentration studies (5.04 vs. 6.15 for HT, p<0.005) and higher potency against sarcoma and breast cancer .
Acyclovir (ACV)
HT outperforms ACV, a first-line HSV-1 drug, in efficacy and resistance profiles:
HT reduces HSV-1 glycoprotein D (gD) and ICP4 expression by >80% at 0.5 μM, while ACV shows minimal activity at equivalent doses .
Translation Inhibitors (Cycloheximide, GDPCP)
HT’s ribosomal effects distinguish it from elongation-phase inhibitors:
HT induces ribosome runoff in <5 minutes, enabling precise measurement of translation elongation rates (4.1 codons/sec) .
Broad-Spectrum Antivirals (Ribavirin, ID1452-2)
HT’s specificity contrasts with non-targeted antivirals:
Q & A
Q. What experimental approaches are used to validate Harringtonine’s inhibition of protein synthesis in leukemia cells?
this compound’s inhibition of translation elongation can be studied via polysome profiling. Treat cells (e.g., human myeloid leukemia cells) with 0.12–80 µM this compound for 30–60 minutes, then lyse and analyze via sucrose gradient centrifugation. Dissociation of polysomes into monosomes confirms ribosome stalling . Parallel cytotoxicity assays (MTT/WST-1) at 24–48 hours differentiate growth inhibition from direct cell death .
Key Parameters :
Q. How should researchers design in vitro antiviral assays for this compound against alphaviruses like CHIKV?
Use BHK21 or Vero cells infected with CHIKV/ZIKV at MOI = 1. Pre-treat cells with 0.1–1 µM this compound for 1 hour, then quantify viral RNA/protein via qRT-PCR or immunofluorescence. EC50 values (e.g., 0.24 µM for CHIKV ) are derived from dose-response curves (4–6 concentrations, triplicates). Include cytotoxicity controls (e.g., cell viability ≥80% at 0.001 µM ).
Optimization Tips :
Q. What protocols ensure this compound’s stability in cell culture experiments?
Prepare stock solutions in DMSO at 55 mg/mL (103.46 mM) and store at -80°C for ≤1 year. For working concentrations, dilute in culture media to ≤0.1% DMSO. Avoid freeze-thaw cycles. Validate activity via positive controls (e.g., ribosome stalling in leukemia cells) .
Advanced Research Questions
Q. How can ribosome profiling with this compound elucidate translation dynamics in neuronal cells?
Treat neurons with 1–5 µM this compound for 15–30 minutes to stall ribosomes at initiation codons. Perform Ribo-seq to map ribosome footprints, integrating PRO-cap and dRNA-seq data to identify upstream ORFs (uORFs). Use the ORF-RATER pipeline for quantification, with statistical validation (Mann-Whitney U test, p < 0.001) .
Critical Steps :
Q. What strategies resolve contradictions in this compound’s EC50 values across antiviral studies?
Discrepancies may arise from cell-line specificity (e.g., Vero vs. BHK21) or assay endpoints (RNA vs. PFU). Standardize protocols:
Q. How does this compound synergize with other therapies to overcome chemoresistance?
Co-administer this compound (0.5–2 µM) with Bcl-2 inhibitors (e.g., Venetoclax) in apoptosis-resistant leukemia models. Assess synergy via Chou-Talalay combination indices. Mechanistic studies (Western blot) can validate downregulation of anti-apoptotic proteins (e.g., Bcl-xL) .
Experimental Design :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
